

# key literature for 6-O-(Triisopropylsilyl)-D-galactal synthesis

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## Compound of Interest

Compound Name: 6-O-(Triisopropylsilyl)-D-galactal

Cat. No.: B066657

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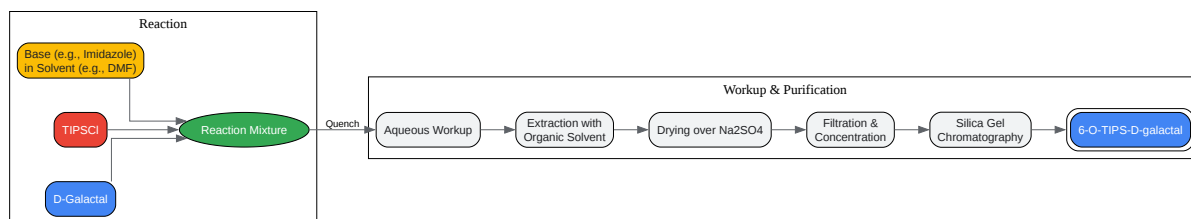
An in-depth guide to the synthesis of **6-O-(Triisopropylsilyl)-D-galactal** for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of a key synthetic protocol, including detailed experimental procedures and quantitative data, to facilitate the preparation of this important intermediate in carbohydrate chemistry.

## Core Synthesis Protocol: Selective Silylation of D-Galactal

The synthesis of **6-O-(Triisopropylsilyl)-D-galactal** is achieved through the selective protection of the primary hydroxyl group at the C-6 position of D-galactal. This method takes advantage of the lower steric hindrance of the primary hydroxyl group compared to the secondary hydroxyls at the C-3 and C-4 positions, allowing for regioselective silylation.

## Experimental Workflow

The general workflow for the synthesis involves the reaction of D-galactal with triisopropylsilyl chloride (TIPSCI) in the presence of a suitable base and solvent. The reaction is typically carried out at low temperatures to enhance selectivity and is followed by an aqueous workup and chromatographic purification.



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**Caption:** General workflow for the synthesis of **6-O-(Triisopropylsilyl)-D-galactal**.

## Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **6-O-(Triisopropylsilyl)-D-galactal**.

Materials:

- D-Galactal
- Triisopropylsilyl chloride (TIPSCI)
- Imidazole
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

#### Procedure:

- To a solution of D-galactal (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 eq).
- Stir the mixture until the imidazole has dissolved.
- Add triisopropylsilyl chloride (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.
- Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench by the slow addition of saturated aqueous  $\text{NaHCO}_3$  solution.
- Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford **6-O-(Triisopropylsilyl)-D-galactal** as a pure product.

## Quantitative Data

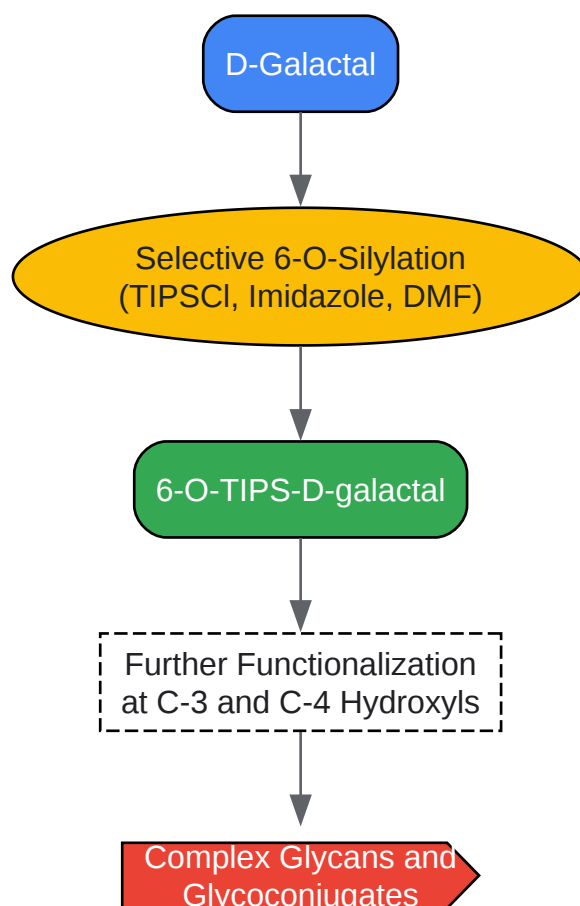
The following table summarizes typical quantitative data for the synthesis of **6-O-(Triisopropylsilyl)-D-galactal** based on literature precedents. Actual results may vary depending on the specific reaction conditions and scale.

Parameter	Value
Reactant Ratios	
D-Galactal	1.0 equivalent
Triisopropylsilyl chloride	1.1 - 1.2 equivalents
Imidazole	2.0 - 2.5 equivalents
Reaction Conditions	
Solvent	Anhydrous DMF
Temperature	0 °C to room temperature
Reaction Time	2 - 12 hours (TLC monitored)
Yield and Purity	
Typical Yield	70 - 90%
Purity	>95% (after chromatography)
Characterization Data	
Appearance	Colorless oil or syrup
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ	~6.4 (dd, 1H, H-1), ~4.8 (m, 1H, H-2), ~4.2 (m, 1H, H-5), ~3.9-4.1 (m, 3H, H-3, H-4, H-6a), ~3.8 (dd, 1H, H-6b), ~1.1 (m, 21H, TIPS)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ	~145 (C-1), ~100 (C-2), ~70-60 (C-3, C-4, C-5, C-6), ~18 (CH(CH <sub>3</sub> ) <sub>2</sub> ), ~12 (CH(CH <sub>3</sub> ) <sub>2</sub> )
Mass Spectrometry (ESI)	m/z calcd for C <sub>15</sub> H <sub>30</sub> O <sub>4</sub> SiNa [M+Na] <sup>+</sup> : 325.1811, found: 325.1809

Note: The characterization data provided are approximate values and should be confirmed by analysis of the synthesized compound.

## Signaling Pathway and Logical Relationships

The synthesis of **6-O-(Triisopropylsilyl)-D-galactal** is a key step in the preparation of more complex glycoconjugates and oligosaccharides. The selective protection of the C-6 hydroxyl group allows for further chemical modifications at the C-3 and C-4 hydroxyl groups.



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**Caption:** Synthetic utility of **6-O-(Triisopropylsilyl)-D-galactal**.

This in-depth guide provides the essential information for the successful synthesis and application of **6-O-(Triisopropylsilyl)-D-galactal**. The detailed protocol and quantitative data serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development.

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